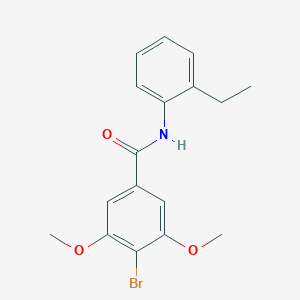

4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide, also known as Bromo-DragonFLY, is a potent psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1998 by a team of chemists led by David E. Nichols at Purdue University. Since then, it has gained popularity as a recreational drug due to its powerful hallucinogenic effects. However, it also has potential applications in scientific research.

Mecanismo De Acción

4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY acts as a partial agonist of the 5-HT2A receptor, meaning that it activates the receptor but to a lesser extent than a full agonist. It also has activity at other serotonin receptors such as 5-HT1A and 5-HT2C. The exact mechanism of its hallucinogenic effects is not fully understood, but it is thought to involve the activation of these receptors in the brain.

Biochemical and Physiological Effects:

4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY has been found to produce powerful hallucinogenic effects, including visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought patterns. It also has physiological effects such as increased heart rate, blood pressure, and body temperature. These effects can be long-lasting, with some reports of effects lasting up to several days.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for more precise manipulation of this receptor and its downstream signaling pathways. However, its potent hallucinogenic effects also pose a risk for researchers and require careful handling and monitoring. Additionally, the use of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY in lab experiments is limited by its status as a controlled substance, which restricts its availability and use.

Direcciones Futuras

There are several future directions for research on 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY. One area of interest is its potential as a tool for studying the 5-HT2A receptor and its role in psychiatric disorders. Another direction is the development of new drugs based on the structure of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY that could have therapeutic applications. Additionally, more research is needed to understand the long-term effects of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY use and its potential for abuse and addiction.

Métodos De Síntesis

The synthesis of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY involves several steps. The starting material is 2,5-dimethoxybenzaldehyde, which is reacted with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This is then reduced to 2,5-dimethoxyphenethylamine, which is further reacted with 2-ethylphenyl bromide and benzoyl chloride to form the final product, 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY.

Aplicaciones Científicas De Investigación

4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY has potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in various psychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY could be used to study the underlying mechanisms of these disorders and develop new treatments.

Propiedades

Nombre del producto |

4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide |

|---|---|

Fórmula molecular |

C17H18BrNO3 |

Peso molecular |

364.2 g/mol |

Nombre IUPAC |

4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide |

InChI |

InChI=1S/C17H18BrNO3/c1-4-11-7-5-6-8-13(11)19-17(20)12-9-14(21-2)16(18)15(10-12)22-3/h5-10H,4H2,1-3H3,(H,19,20) |

Clave InChI |

UUPVLXYKLSYSRQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |

SMILES canónico |

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)

![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)

![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)

![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)

![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)